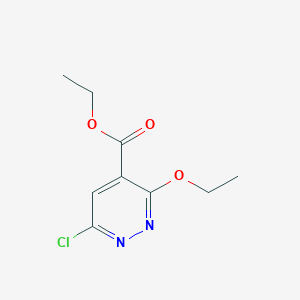
Ethyl 6-chloro-3-ethoxypyridazine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-chloro-3-ethoxypyridazine-4-carboxylate is a chemical compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-3-ethoxypyridazine-4-carboxylate typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with ethanol to form the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-3-ethoxypyridazine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Hydrolysis: Acidic or basic conditions are employed to hydrolyze the ester group, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted pyridazine derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Hydrolysis: The major product is 6-chloro-3-ethoxypyridazine-4-carboxylic acid.
Scientific Research Applications
Ethyl 6-chloro-3-ethoxypyridazine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-3-ethoxypyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate
- Ethyl 6-chloro-3-methoxypyridazine-4-carboxylate
- Ethyl 6-chloro-3-fluoropyridazine-4-carboxylate
Uniqueness
Ethyl 6-chloro-3-ethoxypyridazine-4-carboxylate is unique due to its specific ethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
CAS No. |
1955539-71-5 |
|---|---|
Molecular Formula |
C9H11ClN2O3 |
Molecular Weight |
230.65 g/mol |
IUPAC Name |
ethyl 6-chloro-3-ethoxypyridazine-4-carboxylate |
InChI |
InChI=1S/C9H11ClN2O3/c1-3-14-8-6(9(13)15-4-2)5-7(10)11-12-8/h5H,3-4H2,1-2H3 |
InChI Key |
NGFSVBSRCXIFDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN=C(C=C1C(=O)OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















